UMP-morpholidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
UMP-morpholidate is synthesized through the reaction of uridine monophosphate with morpholine and dicyclohexylcarbodiimide (DCC). The reaction typically involves the following steps:
Activation of UMP: UMP is activated by reacting with DCC to form an intermediate.
Coupling with Morpholine: The activated UMP intermediate is then coupled with morpholine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
UMP-morpholidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the morpholine group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions to form UDP-sugar nucleotides.
Common Reagents and Conditions
Reagents: Common reagents include DCC, morpholine, and various nucleophiles.
Major Products
The major products formed from reactions involving this compound include various UDP-sugar nucleotides, which are essential intermediates in biochemical pathways .
Scientific Research Applications
UMP-morpholidate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of nucleotide analogs and other complex molecules.
Biology: It plays a crucial role in the study of nucleotide metabolism and enzyme mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of biochemical reagents and diagnostic tools
Mechanism of Action
UMP-morpholidate exerts its effects by acting as a reactant in the synthesis of UDP-sugar nucleotides. The mechanism involves the activation of UMP, followed by coupling with morpholine to form this compound. This compound then participates in further reactions to form UDP-sugar nucleotides, which are essential for various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphate (UDP): A direct product of UMP-morpholidate reactions.
Uridine 5’-triphosphate (UTP): Another nucleotide involved in similar biochemical pathways.
Cytidine 5’-monophosphomorpholidate: A similar compound used in the synthesis of cytidine diphosphate (CDP)-sugar nucleotides.
Uniqueness
This compound is unique due to its specific role in the synthesis of UDP-sugar nucleotides. Its ability to act as a key reactant in the Khorana-Moffatt procedure for synthesizing UDP-sugar nucleotides sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H20N3O9P |
---|---|
Molecular Weight |
393.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |
InChI |
InChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
InChI Key |
AJFNOZWHVDTKIH-HJQYOEGKSA-N |
Isomeric SMILES |
C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Canonical SMILES |
C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origin of Product |
United States |
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